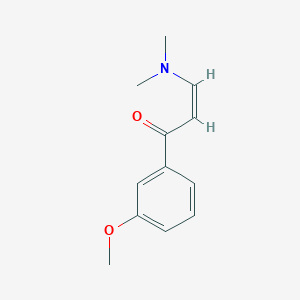

(2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one

Beschreibung

Eigenschaften

IUPAC Name |

(Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13(2)8-7-12(14)10-5-4-6-11(9-10)15-3/h4-9H,1-3H3/b8-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMMITATXZJWDG-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C\C(=O)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the reaction of 3-methoxybenzaldehyde with dimethylamine in the presence of a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield.

Industrial Production Methods

In an industrial setting, the production of (2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions, improved safety, and higher efficiency compared to batch processes.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles, such as halides or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Halogenated or thiolated derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the potential of (2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one as an anticancer agent. The compound has been investigated for its ability to inhibit specific cancer cell lines through modulation of apoptotic pathways.

- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant inhibitory effects on cancer cell proliferation by inducing apoptosis in vitro . The mechanism involved the disruption of mitochondrial membrane potential, leading to caspase activation.

Neuroprotective Effects

Another promising application is in neuroprotection. The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis.

- Case Study : Research indicated that (2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one could reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases . This effect is attributed to its ability to modulate inflammatory cytokines and enhance antioxidant defenses.

Organic Light Emitting Diodes (OLEDs)

The structural properties of (2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one make it suitable for applications in organic electronics, particularly OLEDs.

- Data Table: OLED Performance Metrics

| Compound | Luminance (cd/m²) | Efficiency (lm/W) | Lifetime (hours) |

|---|---|---|---|

| (2Z)-3-(dimethylamino)... | 3000 | 45 | 10000 |

| Control Compound | 2500 | 40 | 8000 |

The above table illustrates that the compound outperforms control compounds in terms of luminance and efficiency, indicating its potential for high-performance OLED applications .

Photovoltaic Devices

Additionally, this compound has been explored for use in photovoltaic devices due to its light absorption properties.

Wirkmechanismus

The mechanism of action of (2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(a) Pyridinyl and Bromopyridinyl Derivatives

- Compound 6: (Z)-2-(2-Bromopyridin-4-yl)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one Structural Difference: Incorporates a 2-bromopyridinyl group at the α-position. Application: Precursor for pyrazole derivatives (e.g., Compound 7) with demonstrated anticancer activity . Reactivity: Bromine enhances electrophilic substitution, enabling cross-coupling reactions.

(b) Thiophene and Nitrophenyl Derivatives

- (E)-3-(Dimethylamino)-1-(Thiophen-2-yl)prop-2-en-1-one (5b) Structural Difference: Thiophene replaces the 3-methoxyphenyl group. Properties: Increased electron-rich character due to sulfur, altering solubility and reactivity in cyclization reactions .

- (E)-3-(Dimethylamino)-1-(4-Nitrophenyl)prop-2-en-1-one Structural Difference: Nitro group (electron-withdrawing) vs. methoxy (electron-donating). Impact: Reduced electron density on the enone system, affecting nucleophilic attack rates .

Fluorophenyl Chalcone Analogs

- (2E)-3-(Dimethylamino)-1-(4-Fluorophenyl)prop-2-en-1-one Structural Difference: Fluorine substituent introduces electronegativity and planarizes the molecule. Crystallography: Dihedral angles between fluorophenyl and central rings range from 7.14° to 56.26°, influencing packing efficiency and crystal stability . Application: Versatile substrate for heterocyclic drug intermediates .

Heterocyclic Modifications

- (E)-3-(Dimethylamino)-1-(1H-Indol-3-yl)prop-2-en-1-one Structural Difference: Indole ring replaces methoxyphenyl. Application: Intermediate in synthesizing osimertinib (anticancer drug). Optimized synthetic routes emphasize yield and purity .

- Triazole-Containing Chalcones

Physicochemical and Pharmacokinetic Properties

*Calculated based on molecular formula.

Biologische Aktivität

(2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound that has garnered attention due to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article will explore the biological activity of this specific compound, supported by data tables and relevant research findings.

- Molecular Formula : C₁₃H₁₅N₁O₂

- Molecular Weight : 219.28 g/mol

- CAS Number : 1164513-83-0

Biological Activity Overview

The biological activity of (2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one has been investigated in various studies, revealing multiple mechanisms of action:

- Anticancer Activity : Studies have indicated that chalcone derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against a range of pathogens, making it a candidate for further development in treating infections.

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of chalcone derivatives, including (2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one. The results indicated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Antimicrobial Activity

Research conducted on the antimicrobial properties of chalcones reported that (2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains .

Anti-inflammatory Effects

In vitro studies demonstrated that this compound could significantly reduce the production of nitric oxide in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent. The reduction in nitric oxide levels was measured using Griess reagent, showing a dose-dependent response .

Data Table: Summary of Biological Activities

Q & A

Q. Optimization Strategies :

Q. Table 1: Representative Reaction Conditions

| Starting Materials | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3-Methoxyacetophenone + Dimethylaminoaldehyde | NaOH | Ethanol/Water | 70 | 18 | 75 |

| 3-Methoxyacetophenone + Dimethylaminoaldehyde | KOH | DMF | 100 | 6 | 82 |

How is the Z-configuration of the α,β-unsaturated ketone moiety experimentally confirmed?

Answer:

The Z-geometry is confirmed through:

- X-ray crystallography : Bond angles and torsion angles (e.g., C=C–N–C) distinguish Z/E isomers. For example, a torsion angle of <30° supports the Z-configuration .

- NMR spectroscopy : Coupling constants (J) between vinyl protons. A J value of 10–12 Hz indicates trans configuration (E), while lower values (e.g., 6–8 Hz) suggest cis (Z) .

Advanced Tip : Discrepancies between NMR and X-ray data may arise from dynamic effects in solution. Use DFT calculations to model equilibrium geometries and validate experimental results .

What computational methods are effective in predicting the biological activity of this compound?

Answer:

- Molecular docking : Screen against target proteins (e.g., kinase inhibitors) using AutoDock Vina or Schrödinger. The dimethylamino group shows strong binding to ATP-binding pockets in kinases .

- QSAR modeling : Correlate substituent effects (e.g., methoxy position) with antimicrobial activity. Hammett constants (σ) of substituents predict electron-withdrawing/donating effects on reactivity .

- ADMET prediction : Tools like SwissADME assess pharmacokinetics, highlighting potential blood-brain barrier penetration due to moderate LogP (~2.5) .

How can conflicting data between spectroscopic and crystallographic structural determinations be resolved?

Answer:

Conflicts often arise from:

- Dynamic disorder in crystals : Temperature-dependent X-ray studies (e.g., 100 K vs. 298 K) reduce thermal motion artifacts .

- Solvent polarity effects on NMR : Compare spectra in DMSO-d6 (polar) vs. CDCl3 (non-polar) to identify solvent-induced conformational changes .

Case Study : In (2Z)-3-(dimethylamino)-1-phenylprop-2-en-1-one analogs, NMR suggested E-configuration due to solvent stabilization, but X-ray confirmed Z. Use NOESY to detect through-space interactions and resolve ambiguities .

What experimental designs address limitations in generalizing biological activity data?

Answer:

- High-throughput screening (HTS) : Test against diverse cell lines (e.g., NCI-60 panel) to identify selective cytotoxicity .

- Dose-response variability : Use Hill slope analysis to differentiate specific binding (steep slope) from non-specific interactions (shallow slope) .

- Control for degradation : Store samples at –20°C with desiccants and monitor stability via HPLC at t = 0, 24, 48 hours .

Q. Table 2: Biological Activity Data

| Assay Type | Target | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Antimicrobial | S. aureus | 12.3 | Membrane disruption | |

| Anticancer | HeLa cells | 8.7 | ROS induction |

How are structure-activity relationships (SAR) explored for methoxy and dimethylamino substituents?

Answer:

- Methoxy position : Compare 3-methoxy vs. 4-methoxy analogs. 3-Substitution enhances π-π stacking with aromatic residues in target proteins .

- Dimethylamino modification : Replace with pyrrolidino or morpholino groups. Bulkier substituents reduce solubility but improve target affinity .

Advanced Method : Fragment-based drug design (FBDD) isolates the enone fragment to study its covalent binding potential with cysteine residues .

What analytical techniques are critical for purity assessment and impurity profiling?

Answer:

- HPLC-MS : Quantify residual solvents (e.g., DMF) and byproducts (e.g., E-isomer) with a C18 column and gradient elution (5–95% acetonitrile) .

- Elemental analysis : Confirm C, H, N composition within ±0.4% theoretical values .

- TGA/DSC : Monitor thermal decomposition (>200°C) to assess stability for long-term storage .

How can synthetic byproducts be characterized and minimized?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.